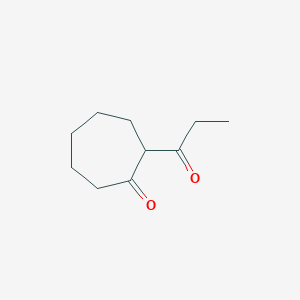

2-Propanoylcycloheptan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-propanoylcycloheptan-1-one |

InChI |

InChI=1S/C10H16O2/c1-2-9(11)8-6-4-3-5-7-10(8)12/h8H,2-7H2,1H3 |

InChI Key |

VWTVVZPXOPVZGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Propanoylcycloheptan 1 One

Established Synthetic Routes to 2-Propanoylcycloheptan-1-one

The preparation of this compound, a seven-membered cyclic β-diketone, has been approached through classical methods of carbon-carbon bond formation, primarily involving the acylation of a pre-existing cycloheptanone (B156872) ring.

Multi-step Reaction Sequences for Enone Systems

While not a direct route to this compound, multi-step sequences involving the formation and subsequent modification of enone systems are a fundamental strategy in cyclic ketone chemistry. For instance, the enantioselective synthesis of substituted cycloheptenones can be achieved from chiral precursors like (R)-(-)-carvone through a sequence of reduction, enol ether formation, cyclopropanation, and ring expansion. organic-chemistry.org This highlights the utility of multi-step strategies in building complexity within seven-membered ring systems, which could be adapted for the introduction of an acyl group.

Ketone Alkylation and Acylation Strategies in Cycloheptanone Derivatization

A more direct and established method for the synthesis of this compound is the acylation of cycloheptanone. This typically involves the reaction of cycloheptanone with an appropriate acylating agent, such as propanoyl chloride or propionic anhydride (B1165640), in the presence of a catalyst or base.

One of the foundational methods for the acylation of cyclic ketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. fiveable.mewikipedia.org In the context of this compound synthesis, this would involve the reaction of cycloheptanone with an ethyl propionate (B1217596) in the presence of a base like sodium ethoxide. The base deprotonates the α-carbon of the cycloheptanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the ethoxide group yields the desired β-diketone.

A notable example of the direct acylation of cycloheptanone was reported in a 1959 study, which utilized boron fluoride (B91410) as a catalyst for the reaction between cycloheptanone and propionic anhydride. dss.go.th This method afforded 2-propionylcycloheptanone, an alternative name for this compound, in a moderate yield. This established method provides direct evidence for the feasibility of synthesizing the target compound.

| Reactants | Catalyst | Product | Yield (%) | Boiling Point (°C/mm Hg) |

|---|---|---|---|---|

| Cycloheptanone and Propionic Anhydride | Boron Fluoride | 2-Propionylcycloheptanone | 58 | 102-105/5 |

Another widely used strategy for the acylation of ketones is the Stork enamine synthesis. This method involves the reaction of the ketone with a secondary amine to form an enamine, which is then acylated, followed by hydrolysis to yield the β-diketone. vaia.com This approach offers a milder alternative to the use of strong bases.

Development of Novel Synthetic Approaches

While established methods provide reliable access to this compound, ongoing research focuses on developing more selective and efficient synthetic strategies.

Chemo- and Regioselective Synthesis of this compound Analogues

The selective functionalization of unsymmetrical ketones is a significant challenge in organic synthesis. For cyclic ketones like cycloheptanone, achieving acylation exclusively at the desired α-position without competing side reactions is crucial. Research into chemo- and regioselective reactions often employs advanced catalytic systems. For instance, palladium-catalyzed carbonylative C-H functionalization has emerged as a powerful tool for the synthesis of ketones, offering high regioselectivity under mild conditions. nih.gov While not yet reported specifically for this compound, these modern catalytic methods hold promise for its selective synthesis.

Enantioselective Synthesis Strategies for Chiral Beta-Diketones

The introduction of a propanoyl group at the 2-position of cycloheptanone creates a chiral center. The development of enantioselective methods to control the stereochemistry at this center is a key area of research. Asymmetric synthesis of 2-substituted cycloalkanones has been achieved through various catalytic methods, including scandium-catalyzed carbon insertion reactions and organocatalytic approaches. acs.orgrsc.org For example, the enantioselective Michael reaction of cycloheptanone with nitroolefins has been accomplished using a hydroquinine-based primary amine catalyst, yielding products with high enantioselectivity. rsc.org Such strategies could potentially be adapted for the enantioselective acylation of cycloheptanone.

| Reaction Type | Ketone | Catalyst/Method | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Homologation | 4-Substituted Cyclohexanones | Sc(III)/Chiral Bisoxazoline | Synthesis of α-Trifluoromethyl Cycloheptanones | mdpi.com |

| Enantioselective Alkylation | Cyclohexanone (B45756) | Chiral Lithio-Chelated Enamines | High enantiomeric excess for 2-alkylcyclohexanones | acs.org |

| Enantioselective Michael Reaction | Cycloheptanone | Hydroquinine-based primary amine | High diastereo- and enantioselectivity | rsc.org |

Integration of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop more environmentally benign processes. In the context of this compound synthesis, this involves the use of less hazardous reagents, the reduction of waste, and the use of catalytic methods.

Traditional acylation methods, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids, which generate significant amounts of waste. Greener alternatives are being actively explored. For example, methanesulfonic anhydride has been used as a metal- and halogen-free promoter for Friedel-Crafts acylations, minimizing waste and using a biodegradable reagent. organic-chemistry.org Palladium-catalyzed carbonylation of olefins to ketones represents another green approach to ketone synthesis, proceeding under milder conditions than classical methods. nih.govacs.org Furthermore, mechanochemistry, which involves conducting reactions by grinding solids together, often with minimal or no solvent, is a promising green technique that has been applied to the synthesis of β-diketone metal complexes and could be adapted for the synthesis of the diketone itself. mdpi.com

Solvent-Free and Atom-Economical Reaction Conditions

The principles of green chemistry encourage the development of synthetic routes that are both efficient and environmentally conscious. scispace.com This involves minimizing waste, avoiding hazardous solvents, and maximizing the incorporation of reactant atoms into the final product, a concept known as atom economy. scispace.com

Solvent-free reaction conditions represent a significant step towards greener synthesis. tandfonline.com These reactions can be facilitated by techniques such as grinding (mechanochemistry) or by using one of the liquid reactants in excess to serve as the reaction medium. rsc.org For the acylation of ketones, solid-supported catalysts and reagents are particularly amenable to solvent-free conditions. For example, the use of acidic alumina (B75360) to generate a mixed anhydride in situ for electrophilic substitution avoids the need for traditional Lewis acids and chlorinated solvents. tandfonline.com Another approach involves the use of sulfamic acid as a catalyst for the acylation of various substrates under solvent-free conditions, often requiring only a slight excess of the acylating agent like acetic anhydride. rsc.org

Mechanochemical methods, which use mechanical force (e.g., ball milling) to induce chemical reactions, offer a powerful solvent-free alternative. mdpi.com A mechanochemical Suzuki-Miyaura cross-coupling has been developed for the synthesis of ketones from acyl chlorides and boronic acids in the solid state, eliminating the need for potentially harmful organic solvents and reducing reaction times. mdpi.com

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the desired product. scispace.com Reactions like additions and rearrangements are inherently more atom-economical than substitutions or eliminations, which generate byproducts. In the context of synthesizing this compound, methods that avoid the use of stoichiometric activating agents or protecting groups that are not incorporated into the final structure are preferred. For instance, the direct catalytic addition of an acyl group with minimal waste generation would be ideal.

Table 1: Comparison of Solvent-Free Acylation Strategies for Ketones Note: Data is based on analogous reactions and represents plausible conditions for the synthesis of this compound.

| Strategy | Acylating Agent | Catalyst/Support | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Mechanochemistry | Propionyl Chloride | Pd(OAc)₂ / PCy₃HBF₄ | Ball milling, solid state, short reaction time | Solvent-free, high chemoselectivity, rapid | mdpi.com |

| Solid Acid Catalysis | Propionic Anhydride | Acidic Alumina | Neat, Room Temperature | Avoids strong Lewis acids, simple work-up | tandfonline.com |

| Biocatalysis | Propionic Acid/Ester | Immobilized Lipase (e.g., Novozym 435) | Neat, controlled temperature | High selectivity, mild conditions, biodegradable catalyst | mdpi.com |

Catalytic Methodologies for Sustainable Production

The use of catalysts is a cornerstone of sustainable chemistry, as they can reduce energy consumption, increase reaction rates and selectivity, and enable the use of more environmentally benign reagents. For the production of this compound, both homogeneous and heterogeneous catalytic systems can be envisioned.

Lewis Acid Catalysis: Lewis acids are commonly used to catalyze acylation reactions. In the context of ketone acylation, a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can activate the acylating agent, typically an acyl halide like propionyl chloride, making it more electrophilic. While effective, traditional stoichiometric Lewis acids generate significant waste during aqueous work-up. Catalytic amounts of stronger Lewis acids, such as copper(II) triflate (Cu(OTf)₂), have been shown to be highly efficient for the acylation of alcohols and other functional groups under mild conditions, and this principle can be extended to ketone enolates. organic-chemistry.orgresearchgate.net The use of recyclable, solid Lewis acid catalysts like zeolites or supported metal triflates further enhances the sustainability of the process. bohrium.com

Direct acylation of metal enolates, such as lithium or magnesium enolates, is also a powerful method. almerja.com While these reactions typically require stoichiometric amounts of a strong base to form the enolate, catalytic approaches are emerging. For instance, the combination of a Lewis acid and a hindered base can generate the enolate catalytically, which then undergoes acylation. nih.gov

Table 2: Overview of Catalytic Methods for Ketone Acylation Note: Data is based on analogous reactions and represents plausible conditions for the synthesis of this compound.

| Catalytic System | Starting Materials | Typical Conditions | Yield Range (Analogous Systems) | Sustainability Aspect | Reference |

|---|---|---|---|---|---|

| Lewis Acid (e.g., AlCl₃, FeCl₃) | Cycloheptanone, Propionyl Chloride | Inert solvent, 0-150°C | Variable | Catalytic turnover possible, but often used stoichiometrically | |

| Reusable Solid Acid (e.g., Zeolite, Clay) | Cycloheptanone, Propionic Anhydride | Solvent-free or high-boiling solvent, elevated temp. | Good to Excellent | Catalyst is recyclable and easily separated | tandfonline.combohrium.com |

| Stork Enamine (Catalytic Amine) | Cycloheptanone, Morpholine, Propionyl Chloride | Azeotropic removal of water, then acylation | Good | Amine can be recovered and reused | tandfonline.comorgsyn.org |

| Copper(II) Triflate | Cycloheptanone silyl (B83357) enol ether, Propionic Anhydride | CH₂Cl₂, mild conditions | High | Low catalyst loading, high efficiency | organic-chemistry.org |

Mechanistic Investigations of Chemical Transformations of 2 Propanoylcycloheptan 1 One

Elucidation of Reaction Pathways

The reaction pathways of 2-propanoylcycloheptan-1-one are dictated by the presence of two carbonyl groups and an acidic α-hydrogen. These features allow for a variety of transformations, including enolate formation, alkylation, and cleavage reactions.

While specific experimental studies on this compound are not extensively documented, the elementary steps and reaction intermediates involved in its transformations can be inferred from the well-established chemistry of analogous β-dicarbonyl compounds.

A fundamental reaction of β-dicarbonyl compounds is their deprotonation to form a resonance-stabilized enolate ion. pearson.com This process is a key elementary step in many of their reactions. For this compound, this can be represented as:

Figure 1: Formation of the Enolate Intermediate of this compound

This enolate is a crucial intermediate, acting as a potent nucleophile. Subsequent elementary steps involve the reaction of this enolate with various electrophiles. For instance, in an alkylation reaction, the enolate attacks an alkyl halide in an SN2 fashion. pressbooks.pub

Another important reaction pathway for β-diketones is their cleavage under certain conditions. Enzymatic cleavage of β-diketones has been shown to proceed through various mechanisms, often involving nucleophilic attack on one of the carbonyl carbons. nih.govnih.gov While not enzyme-catalyzed in typical laboratory settings, analogous chemical cleavage can occur, often initiated by a strong nucleophile.

The rate-determining step of a reaction involving this compound will depend on the specific transformation. In many multi-step reactions, the formation of the enolate is a rapid equilibrium, and the subsequent reaction of the enolate with an electrophile is the slower, rate-determining step. wikipedia.orgkhanacademy.org

For instance, in the alkylation of a β-dicarbonyl compound, the rate of the reaction is often dependent on the concentration of both the enolate and the alkyl halide. pressbooks.pub This suggests that the nucleophilic attack of the enolate on the electrophile is the rate-limiting step. The transition state for this step would involve the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-halogen bond.

Studies of Tautomerism and Isomerization Mechanisms

Tautomerism and conformational dynamics are key aspects of the chemistry of this compound, influencing its reactivity and stability.

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its diketo and enol forms. pearson.com The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. researchgate.netmdpi.com

Figure 2: Keto-Enol Tautomerism of this compound

The position of this equilibrium is influenced by several factors, including the solvent and the substitution pattern of the molecule. In many cases, the enol form of β-diketones is significantly populated, and in some instances, it can be the major tautomer. pearson.commdpi.com The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of both species. mdpi.com

The mechanism of tautomerization can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon. libretexts.org Under basic conditions, an enolate is formed, which is then protonated on the oxygen atom. libretexts.org

The seven-membered ring of this compound is flexible and can adopt several conformations. The most stable conformations of cycloheptane (B1346806) are the twist-chair and twist-boat. acs.orgbiomedres.usresearchgate.net The introduction of sp²-hybridized carbon atoms from the carbonyl groups will influence the preferred conformation.

The conformational dynamics of seven-membered rings involve interconversions between different low-energy conformations. nih.govrsc.org These interconversions have associated energetic barriers. For example, the ring inversion barrier for some seven-membered cyclic ketones has been determined to be in the range of 8.6–11.3 kcal mol⁻¹. rsc.org

Reaction Kinetics and Thermodynamics of this compound Conversions

The rates and equilibrium positions of reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics.

The acidity of the α-hydrogen in β-dicarbonyl compounds is a key thermodynamic factor, with pKa values typically in the range of 9-11, making them significantly more acidic than simple ketones. pearson.com This increased acidity is due to the stabilization of the resulting enolate anion through resonance.

The kinetics of reactions such as alkylation are influenced by factors like the nature of the solvent, the strength of the base used to form the enolate, and the reactivity of the electrophile. The rate law for such reactions often reflects the concentration of the reactants in the rate-determining step.

Thermodynamic data for reactions of β-diketones, such as the enthalpy and entropy of reaction, can provide valuable insights into the feasibility and spontaneity of a given transformation. tennessee.edu For example, the decarboxylation of β-keto acids, a related class of compounds, is a thermodynamically favorable process driven by the formation of a stable enol intermediate and the release of carbon dioxide. pressbooks.pub

Table 1: Comparison of Acidity of Carbonyl Compounds

| Compound | pKa |

|---|---|

| Acetone | ~20 |

| Acetylacetone (a β-diketone) | ~9 |

This table is interactive. Click on the headers to sort the data.

Table 2: General Thermodynamic Parameters for Reactions of β-Dicarbonyl Compounds

| Reaction Type | ΔH (Enthalpy) | ΔS (Entropy) | ΔG (Gibbs Free Energy) |

|---|---|---|---|

| Enolate Formation | Endothermic | Positive | Spontaneous with strong base |

| Alkylation | Exothermic | Varies | Generally spontaneous |

This table is interactive. Click on the headers to sort the data.

Thermodynamic Stability Assessments of Reaction ProductsThere is no available information regarding the thermodynamic properties, such as Gibbs free energy, enthalpy, or entropy, of any reaction products derived from this compound.

General information on the reactivity of related classes of compounds, such as β-diketones, is available. However, this general information is not sufficient to provide the specific, data-driven analysis required for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Propanoylcycloheptan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 2-Propanoylcycloheptan-1-one, providing detailed information about the carbon skeleton, proton environments, and their connectivity.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the molecule's structure. The ¹H NMR spectrum is expected to display distinct signals for the protons on the propanoyl side chain and the cycloheptanone (B156872) ring. The ¹³C NMR spectrum would correspondingly show resonances for each unique carbon atom, including the two carbonyl carbons.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be instrumental in tracing the connectivity of protons within the cycloheptanone ring and identifying the protons of the ethyl group in the propanoyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edunih.gov This technique allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edunih.govyoutube.com This is particularly vital for establishing the connection between the propanoyl side chain and the cycloheptanone ring by observing correlations from the protons on the side chain to the carbonyl and methine carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto form)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (Ring C=O) | - | ~205-210 |

| C2 (CH) | ~3.5-3.8 | ~55-60 |

| C3-C6 (Ring CH₂) | ~1.5-2.5 | ~25-45 |

| C7 (Ring CH₂) | ~2.6-2.9 | ~40-45 |

| C8 (Side Chain C=O) | - | ~208-212 |

| C9 (CH₂) | ~2.5-2.8 | ~35-40 |

| C10 (CH₃) | ~1.0-1.2 | ~7-10 |

Advanced NMR Applications for Dynamic and Conformational Studies

The seven-membered ring of cycloheptanone is known for its conformational flexibility, existing as an equilibrium of several low-energy conformations, such as the twist-chair and twist-boat. acs.orgacs.org Variable-temperature NMR studies can provide insight into the dynamics of this ring system by monitoring changes in chemical shifts and coupling constants, potentially allowing for the "freezing out" of individual conformers at low temperatures. nih.gov

Furthermore, as a β-diketone, this compound can exist as a mixture of keto and enol tautomers. NMR spectroscopy is a powerful method to study this equilibrium. auremn.org.br The enol form would give rise to a distinct set of NMR signals, including a characteristic enolic proton resonance (typically >10 ppm) and signals for the sp²-hybridized carbons of the C=C double bond. The relative integration of signals from the keto and enol forms allows for the quantification of the tautomeric ratio, which can be highly dependent on the solvent used.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of its fragmentation patterns. msu.edubroadinstitute.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₀H₁₆O₂, the calculated monoisotopic mass is 168.11503 Da. An HRMS measurement confirming this exact mass would validate the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation spectrum. The fragmentation of ketones is well-understood and typically involves specific cleavage pathways. chemistrynotmystery.com For this compound, key fragmentation mechanisms would include:

α-Cleavage: This is a common pathway for both cyclic and acyclic ketones, involving the cleavage of the bond adjacent to the carbonyl group. whitman.edujove.comlibretexts.org For this molecule, α-cleavage could occur on either side of each carbonyl group, leading to the loss of an ethyl radical or other ring-based fragments.

McLafferty Rearrangement: If a γ-hydrogen is accessible to a carbonyl oxygen, a rearrangement can occur, leading to the elimination of a neutral alkene. chemistrynotmystery.comjove.com

Ring Cleavage: Cyclic ketones can undergo complex ring-opening fragmentations following the initial α-cleavage. whitman.eduwhitman.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 168 | [M]⁺ (Molecular Ion) | - |

| 139 | [M - C₂H₅]⁺ | α-Cleavage at propanoyl group |

| 111 | [M - C₃H₅O]⁺ | Cleavage of the propanoyl group |

| 83 | [C₅H₃O]⁺ | Complex ring and side-chain cleavage |

| 57 | [C₃H₅O]⁺ (Propionyl cation) | Cleavage of the C-C bond between ring and side chain |

| 55 | [C₄H₇]⁺ | Characteristic fragment from saturated cyclic ketones whitman.eduwhitman.edu |

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa These two techniques are often complementary. edinst.comlibretexts.org A vibration is IR active if it results in a change in the molecule's dipole moment, while it is Raman active if it causes a change in polarizability. edinst.comlibretexts.org

For this compound, the most prominent features in the IR and Raman spectra would be related to the carbonyl groups. The presence of the keto-enol tautomerism significantly influences the spectra:

Keto Form: This form would exhibit two distinct C=O stretching vibrations, likely in the range of 1700-1740 cm⁻¹. The exact frequencies would be influenced by the seven-membered ring's conformation and potential dipole-dipole interactions between the two carbonyls.

Enol Form: The enol tautomer would be characterized by a single C=O stretching band at a lower frequency (e.g., 1600-1640 cm⁻¹) due to conjugation with the C=C double bond and intramolecular hydrogen bonding. blogspot.comresearchgate.net A C=C stretching vibration would appear around 1580-1620 cm⁻¹. A very broad O-H stretching band would also be visible in the IR spectrum, typically in the 2500-3200 cm⁻¹ region, characteristic of a strong intramolecular hydrogen bond. researchgate.net

Raman spectroscopy is particularly sensitive to the vibrations of homonuclear bonds, making it an excellent tool for observing the C=C stretch in the enol form. ksu.edu.sa

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Tautomer | Expected Frequency Range (cm⁻¹) | Primary Activity |

|---|---|---|---|

| C-H stretch (sp³) | Keto/Enol | 2850-3000 | IR & Raman |

| C=O stretch | Keto | 1700-1740 (two bands) | IR (strong) |

| C=O stretch (conjugated) | Enol | 1600-1640 | IR (strong) |

| C=C stretch | Enol | 1580-1620 | Raman (strong) |

| O-H stretch (H-bonded) | Enol | 2500-3200 (broad) | IR (strong) |

Vibrational Spectroscopic Signatures of Keto-Enol Forms

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound, particularly in distinguishing between its keto and enol tautomeric forms. These two forms possess distinct molecular structures and bond arrangements, which give rise to unique vibrational signatures. The interconversion between the keto and enol forms involves a proton transfer and a shift in electron density, leading to different bond strengths and, consequently, different vibrational frequencies.

The diketo tautomer is characterized by two distinct carbonyl (C=O) groups: one within the cycloheptanone ring and one in the propanoyl side chain. These groups typically exhibit strong absorption bands in the IR spectrum in the range of 1680–1730 cm⁻¹. The exact frequencies can be influenced by the local chemical environment and ring strain. In contrast, the enol tautomer features a conjugated system comprising a carbon-carbon double bond (C=C) and a carbonyl group, often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This conjugation lowers the force constant of the C=O bond, resulting in a shift of its stretching frequency to a lower wavenumber, typically in the 1650–1700 cm⁻¹ range. mdpi.com Furthermore, the enol form will exhibit a characteristic C=C stretching vibration, usually found between 1550 cm⁻¹ and 1640 cm⁻¹ for cyclic β-dicarbonyl compounds. mdpi.com The presence of a broad O-H stretching band, often centered around 2500–3200 cm⁻¹, is another hallmark of the hydrogen-bonded enol form.

Raman spectroscopy provides complementary information. While IR spectroscopy is particularly sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. edinst.comillinois.edu Therefore, the symmetrical stretching of the C=C bond in the enol form often produces a strong signal in the Raman spectrum. By analyzing the presence, position, and intensity of these characteristic bands in both IR and Raman spectra, the equilibrium position between the keto and enol forms can be quantitatively assessed under various conditions.

| Vibrational Mode | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| C=O Stretch (Ring) | ~1700 - 1720 | ~1650 - 1700 (Conjugated) | Strong in IR |

| C=O Stretch (Side Chain) | ~1710 - 1730 | N/A | Strong in IR |

| C=C Stretch | N/A | ~1550 - 1640 | Strong in Raman, Medium in IR |

| O-H Stretch (Intramolecular H-bond) | N/A | ~2500 - 3200 (Broad) | Medium-Strong in IR |

Spectroscopic Probes for Intermolecular Interactions

Vibrational spectroscopy is also highly sensitive to intermolecular interactions, such as hydrogen bonding, which can occur between molecules of this compound or with solvent molecules. These interactions perturb the electronic environment of the involved functional groups, leading to discernible shifts in their vibrational frequencies.

The carbonyl groups of this compound, acting as hydrogen bond acceptors, are excellent probes for such interactions. When a carbonyl group participates in an intermolecular hydrogen bond (e.g., C=O···H-O), the C=O bond weakens slightly. This weakening of the bond decreases its force constant, resulting in a bathochromic (red) shift of the C=O stretching frequency to a lower wavenumber in the IR and Raman spectra. The magnitude of this shift is generally correlated with the strength of the hydrogen bond. For instance, studies on other cyclic ketones have demonstrated that C–H⋯O interactions can be identified through the analysis of carbonyl stretching modes. researchgate.net Similarly, interactions between cyclohexanone (B45756) derivatives and alcohols reveal hydrogen bonding through shifts in the C=O frequency. acs.org

By conducting spectroscopic measurements in different solvents or at varying concentrations, the nature and extent of these intermolecular forces can be investigated. For example, comparing the spectrum of the pure compound with its spectrum in a non-polar, non-interacting solvent can reveal the presence of self-association through hydrogen bonding. The formation of dimers or larger aggregates via intermolecular C=O···H-C or C=O···H-O (from the enol form) interactions can thus be monitored, providing insight into the compound's behavior in the condensed phase.

| Functional Group | Vibrational Mode | Interaction Type | Expected Frequency Shift |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | Acts as H-bond acceptor (e.g., C=O···H-X) | Red Shift (to lower cm⁻¹) |

| Enolic Hydroxyl (O-H) | Stretching | Acts as H-bond donor (e.g., O-H···O=C) | Red Shift (to lower cm⁻¹) and band broadening |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromophore Analysis in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. The specific parts of a molecule that absorb this light are known as chromophores. In this compound, the primary chromophores are the carbonyl (C=O) groups and the conjugated π-system present in the enol tautomer.

The keto form contains two isolated carbonyl groups. The electronic transitions associated with a simple carbonyl chromophore include a lower-energy, formally forbidden n→π* (n-to-pi-star) transition and a higher-energy, allowed π→π* (pi-to-pi-star) transition. The n→π* transition involves the excitation of a non-bonding electron from an oxygen lone pair into an antibonding π* orbital. This transition is typically weak and appears at longer wavelengths, generally in the 270–300 nm range for simple ketones. masterorganicchemistry.com The more intense π→π* transition occurs at shorter wavelengths, often below 200 nm, and is less commonly observed with standard laboratory spectrophotometers. masterorganicchemistry.com

The enol tautomer presents a more complex chromophore: an α,β-unsaturated ketone system (–C(OH)=CH–C=O–). This extended conjugation significantly alters the electronic structure compared to the keto form. The conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the π→π* transition is shifted to a longer wavelength (a bathochromic shift) and becomes more intense. This strong absorption, often occurring in the 220-280 nm range, is characteristic of conjugated enone systems and can be used to quantify the concentration of the enol form.

| Tautomer | Chromophore | Electronic Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|---|

| Keto | Isolated C=O | n→π | 270 - 300 | Low (Weak) |

| Keto | Isolated C=O | π→π | < 200 | Moderate |

| Enol | Conjugated C=C-C=O | π→π* | 220 - 280 | High (Strong) |

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when measured in different solvents. wikipedia.org This phenomenon arises from differential solvation of the molecule's ground and excited electronic states, which alters the energy gap between them. wikipedia.org The polarity of the solvent is a key factor influencing these shifts.

For this compound, the different electronic transitions of the keto and enol forms are expected to exhibit distinct solvatochromic behaviors.

n→π Transition (Keto Form):* This transition involves moving a non-bonding electron on the oxygen to an antibonding π* orbital. The ground state is more polar than the excited state. Polar, protic solvents can stabilize the ground state by forming hydrogen bonds with the oxygen's lone-pair electrons. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. Consequently, an increase in solvent polarity typically causes a hypsochromic (blue) shift, moving the λmax to a shorter wavelength.

π→π Transition (Enol Form):* In conjugated systems like the enol tautomer, the excited state (π*) is generally more polar than the ground state (π). Polar solvents will therefore stabilize the excited state more effectively than the ground state. This preferential stabilization reduces the energy gap for the electronic transition. As a result, an increase in solvent polarity is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength. nih.govrsc.org

By systematically studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities, one can confirm the nature of the electronic transitions and gain further insight into the electronic structure and solute-solvent interactions of each tautomer.

| Tautomer | Transition | Effect of Increasing Solvent Polarity | Shift Type |

|---|---|---|---|

| Keto | n→π | Stabilization of ground state lone-pair electrons | Hypsochromic (Blue Shift) |

| Enol | π→π | Stabilization of the more polar excited state | Bathochromic (Red Shift) |

Following a comprehensive search of available scientific literature, it has been determined that there are no specific computational and theoretical chemistry studies published for the compound “this compound”. As a result, the detailed research findings, data tables, and in-depth analysis required to populate the requested article sections (5.1 through 5.3) are not available.

The methodologies outlined in the prompt—such as Density Functional Theory (DFT), Ab Initio methods, and Molecular Dynamics simulations—are standard computational techniques used to investigate the properties and behaviors of chemical compounds. However, the application of these methods to a specific molecule like this compound requires dedicated research projects, the results of which would be published in peer-reviewed scientific journals.

Without such published data, any attempt to generate the requested content would involve speculation or the presentation of generalized information about the methods themselves, rather than specific findings for this compound. This would not adhere to the instructions for a scientifically accurate article focused solely on this compound.

Therefore, the article focusing on the computational and theoretical chemistry of this compound cannot be generated at this time due to the absence of the necessary primary research data in the public domain.

Computational and Theoretical Chemistry Studies of 2 Propanoylcycloheptan 1 One

Computational Modeling of Reaction Mechanisms

Exploration of Potential Energy Surfaces for Chemical Transformations

The exploration of potential energy surfaces (PES) is a fundamental aspect of computational chemistry that provides a comprehensive understanding of chemical reactions and molecular dynamics. wayne.edulibretexts.org A PES is a multidimensional surface that represents the potential energy of a system as a function of the geometric arrangement of its atoms. libretexts.org For 2-Propanoylcycloheptan-1-one, a detailed exploration of its PES would map out the energy landscape for various possible chemical transformations.

Studying the PES allows for the identification of stable isomers (local minima), transition states (saddle points), and the pathways connecting them. wayne.edu This information is invaluable for predicting reaction outcomes, understanding reaction mechanisms, and designing new synthetic routes. wayne.edu The complexity of a PES increases significantly with the number of atoms in the molecule.

For this compound, exploring the PES could reveal the conformational landscape of the seven-membered ring and the propanoyl side chain. It could also elucidate the pathways for various reactions such as ring contractions, ring expansions, or reactions involving the dicarbonyl functionality. Methods for exploring PES include geometry optimization to locate minima, transition state searches to find saddle points, and intrinsic reaction coordinate (IRC) calculations to connect transition states with their corresponding reactants and products. researchgate.net

Machine Learning and Chemoinformatics Applications

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Machine learning (ML) and chemoinformatics have emerged as powerful tools in chemistry for predicting molecular properties, including spectroscopic parameters and reactivity descriptors. nih.govrsc.orgarxiv.org While specific ML models trained on this compound are not documented, the general applicability of these methods is well-established.

ML models can be trained on large datasets of molecules with known spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) to predict these properties for new, uncharacterized molecules. nih.govrsc.orgarxiv.org For this compound, an ML model could predict its 1H and 13C NMR spectra, which would be valuable for its identification and structural elucidation. These models often use molecular descriptors or fingerprints as input features to represent the chemical structure. nih.gov

Similarly, reactivity descriptors, which provide insights into the chemical behavior of a molecule, can be predicted using ML. These descriptors can include parameters derived from electronic structure calculations, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potentials, and atomic charges. An ML model could be trained to rapidly predict these descriptors for this compound and its analogues, bypassing the need for more computationally expensive quantum chemical calculations.

Table 2: Hypothetical Machine Learning Prediction of Spectroscopic and Reactivity Data for this compound

| Property | Predicted Value |

| 13C NMR Shift (C=O, ketone) | 210.5 ppm |

| 13C NMR Shift (C=O, propanoyl) | 205.1 ppm |

| IR Frequency (C=O stretch) | 1715 cm-1 |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

Note: The values in this table are for illustrative purposes and are not based on actual machine learning predictions.

High-Throughput Computational Screening of Analogues

High-throughput computational screening is a powerful strategy that leverages computational methods to rapidly evaluate large libraries of virtual compounds for desired properties. nih.gov This approach is widely used in drug discovery and materials science. In the context of this compound, high-throughput screening could be employed to explore the chemical space of its analogues and identify derivatives with optimized properties.

The process would involve generating a virtual library of analogues by systematically modifying the structure of this compound. For instance, substituents could be added to the cycloheptane (B1346806) ring, or the propanoyl side chain could be altered. Subsequently, computational methods, often a combination of molecular mechanics, quantum mechanics, and machine learning, would be used to predict the properties of interest for each analogue in the library. These properties could include reactivity, stability, or potential biological activity.

For example, a high-throughput screening workflow could be designed to identify analogues of this compound with enhanced reactivity towards a specific reaction or with improved binding affinity to a biological target. The most promising candidates identified from the virtual screening could then be prioritized for experimental synthesis and testing.

Biological Activity and Molecular Mechanisms in Vitro Focus of 2 Propanoylcycloheptan 1 One Analogues

Assessment of In Vitro Biological Activities

The biological activities of these analogues are typically assessed through a series of in vitro assays that measure their effects on specific enzymes, receptors, and cell lines.

Enzyme Inhibition Studies of Relevant Biological Targets

Cycloheptanone (B156872) and cyclohexanone (B45756) derivatives have been evaluated for their inhibitory effects on various enzymes, which are crucial in different pathological conditions. A significant area of this research has been focused on cyclooxygenase (COX) enzymes, which are involved in inflammation.

For instance, certain isoxazole (B147169) derivatives have demonstrated selective inhibition of COX-2 over COX-1 in in vitro assays. nih.gov This selectivity is a desirable trait for anti-inflammatory agents, as COX-1 is involved in maintaining the normal lining of the stomach. nih.gov Similarly, some kuwanon derivatives have been shown to exhibit selective COX-2 inhibitory activity. researchgate.net The inhibitory concentrations (IC50) of these compounds against COX-1 and COX-2 are determined to assess their potency and selectivity. nih.govresearchgate.net

Another class of enzymes targeted by cyclohexanone derivatives are topoisomerases. For example, 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) have been identified as catalytic inhibitors of topoisomerase I. nih.govresearchgate.net These compounds were found to induce cellular responses similar to the known topoisomerase I poison, camptothecin. nih.govresearchgate.net

A study on ent-kaurenes from Anonna cherimola also revealed significant in vitro inhibition of both COX-I and COX-II enzymes. mdpi.com

Table 1: Enzyme Inhibition by Cycloheptanone Analogues

| Compound Class | Target Enzyme | Key Findings |

| Isoxazole derivatives | COX-1 and COX-2 | Showed selectivity towards COX-2 inhibition. nih.gov |

| Kuwanon derivatives | COX-1 and COX-2 | Exhibited selective COX-2 inhibitory activity. researchgate.net |

| Cyclohexanone derivatives (RL90, RL91) | Topoisomerase I | Acted as catalytic inhibitors. nih.govresearchgate.net |

| Ent-kaurenes | COX-I and COX-II | Demonstrated significant inhibition of both enzymes. mdpi.com |

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and specificity of compounds for their target receptors. These assays often utilize radiolabeled ligands in competitive binding experiments to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of the test compounds. merckmillipore.comnih.gov This methodology is crucial for understanding how analogues of 2-propanoylcycloheptan-1-one might interact with specific cellular receptors to elicit a biological response. For example, studies on angiotensin II analogues have utilized such assays to investigate their binding to angiotensin receptors, providing insights into the conformational requirements for receptor binding. nih.gov

Cell-Based Assays (e.g., antiproliferative effects, cell cycle modulation, apoptosis induction in in vitro cell lines)

Cell-based assays are critical for evaluating the physiological effects of this compound analogues on whole cells, particularly in the context of cancer research.

Antiproliferative Effects:

The antiproliferative activity of these compounds is commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govmdpi.com Spiro(lactone-cyclohexanone) compounds have been shown to down-regulate the viability and proliferation of human leukemia cell lines (K562 and U937). iiarjournals.orgnih.gov Specifically, spiro(coumarin-cyclohexanone) 4 and spiro(6-methyllactone-cyclohexanone) 9 demonstrated significant cytotoxic effects with IC50 values in the micromolar range. iiarjournals.org

Novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have also shown selective cytotoxic effects on tumoral cell lines, with one derivative exhibiting an IC50 of 3.47 µM in the MCF-7 breast cancer cell line. nih.gov Similarly, certain isoxazolidine (B1194047) derivatives have demonstrated potent antiproliferative activity against MCF-7, A-549, and SKOV3 cancer cell lines. mdpi.com

Cell Cycle Modulation:

Flow cytometry is a common technique used to analyze the effects of compounds on the cell cycle. mdpi.comdovepress.com Analogues of this compound have been shown to induce cell cycle arrest at different phases. For example, heterocyclic cyclohexanone derivatives of curcumin (B1669340), RL90 and RL91, were found to induce G2/M-phase cell cycle arrest in ER-negative human breast cancer cells. nih.gov In contrast, cryptotanshinone (B1669641), another cyclic ketone-containing compound, induced S-phase arrest in cholangiocarcinoma cells. dovepress.com Janerin, a sesquiterpene lactone, caused cell cycle arrest at the G2/M phase in THP-1 human leukemic cells. mdpi.com The ability of a compound to halt the cell cycle at a specific checkpoint is a key mechanism for its antiproliferative action.

Apoptosis Induction:

In addition to cell cycle arrest, many of these analogues induce apoptosis, or programmed cell death. Apoptosis can be detected by methods such as Annexin V/propidium iodide staining followed by flow cytometry, and by observing morphological changes like chromatin condensation and nuclear fragmentation. dovepress.comualberta.ca The curcumin analogues RL90 and RL91 were shown to significantly induce apoptosis in breast cancer cells. nih.gov Similarly, cryptotanshinone was found to induce apoptosis in cholangiocarcinoma cells, which was confirmed by Hoechst 33342 staining. dovepress.com The induction of apoptosis is a crucial mechanism for eliminating cancer cells.

Table 2: Cell-Based Activities of Cycloheptanone Analogues

| Compound/Analogue Class | Cell Line(s) | Antiproliferative Effect (IC50) | Cell Cycle Arrest | Apoptosis Induction |

| Spiro(coumarin-cyclohexanone) 4 | K562, U937 | 74.02 µM (K562), 51.6 µM (U937) iiarjournals.org | Not specified | Induced nih.gov |

| Spiro(6-methyllactone-cyclohexanone) 9 | K562, U937 | 58.6 µM (K562), 43.7 µM (U937) iiarjournals.org | Not specified | Induced nih.gov |

| Curcumin cyclohexanone derivatives (RL90, RL91) | ER-negative breast cancer cells | Potent cytotoxicity nih.gov | G2/M phase nih.gov | Induced nih.gov |

| Cryptotanshinone | HCCC-9810, RBE (cholangiocarcinoma) | Dose-dependent inhibition dovepress.com | S-phase dovepress.com | Induced dovepress.com |

| Janerin | THP-1 (leukemia) | Dose-dependent inhibition mdpi.com | G2/M phase mdpi.com | Induced mdpi.com |

| 16E-arylidene-5α,6α-epoxyepiandrosterone derivative | MCF-7 (breast cancer) | 3.47 µM nih.gov | Not specified | Evidence of activation nih.gov |

| Isoxazolidine derivatives (2f, 2g) | MCF-7, A-549, SKOV3 | 7.2-66.8 µM (MCF-7), 9.7-53.5 µM (A-549), 6.5-27.9 µM (SKOV3) mdpi.com | Not specified | Not specified |

Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding the molecular mechanisms by which these analogues exert their effects is crucial for their development as therapeutic agents. This involves investigating their impact on cellular signaling pathways and their direct interactions with protein targets.

Investigation of Signaling Pathway Modulation

The biological activities of this compound analogues are often mediated through the modulation of key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

For instance, the spiro(coumarin-cyclohexanone) compound 4 was found to inhibit TNF-α-induced NF-κB activation in a dose-dependent manner in K562 leukemia cells. iiarjournals.orgnih.gov The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its inhibition can lead to apoptosis. iiarjournals.org

The curcumin-related cyclohexanone derivatives RL90 and RL91 were shown to modulate several signaling proteins in SKBr3 breast cancer cells. nih.gov They decreased the protein levels of Her-2, Akt, and NF-κB, while increasing the activity of the stress kinases JNK1/2 and P38 MAPK. nih.gov In another breast cancer cell line, MDA-MB-231, these compounds decreased EGFR protein levels and transiently affected the activity of GSK-3β, β-catenin, P38 MAPK, Akt, and JNK1/2. nih.gov

Furthermore, flavonoids have been shown to modulate various cell survival signaling pathways, including those involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and PI3K/Akt. nih.gov Janerin's induction of apoptosis in leukemic cells has been linked to the activation of the MAPK pathway. mdpi.com Cryptotanshinone-induced apoptosis in cholangiocarcinoma cells was associated with the suppression of both the JAK2/STAT3 and PI3K/Akt/NF-κB signaling pathways. dovepress.com

Protein-Ligand Interaction Studies (e.g., molecular docking, binding kinetics)

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. nih.gov This in silico approach provides valuable insights into the molecular basis of the observed biological activities and can guide the design of more potent and selective inhibitors.

Docking studies have been employed to understand the interaction of various cyclic ketone derivatives with their target enzymes. For example, molecular docking of isoxazole derivatives into the active site of COX-2 has helped to rationalize their selective inhibitory activity. nih.gov Similarly, docking studies of pyrimidine (B1678525) derivatives with cyclin-dependent kinase 2 (CDK2) have provided insights into their potential as cell cycle inhibitors. nih.gov

In the context of COX inhibition, docking simulations have shown that certain derivatives can bind to the active site of cyclooxygenases in a manner similar to known non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity. phcog.com For instance, docking studies of ent-kaurenes with COX enzymes suggested that they inhibit COX-II by blocking peroxidase activity and COX-I by interacting with the membrane-binding region. mdpi.com

These computational approaches, combined with experimental data, provide a comprehensive understanding of the protein-ligand interactions that underpin the biological effects of this compound analogues.

Identification of Cellular Targets in In Vitro Systems

The identification of specific cellular targets is crucial to understanding the mechanism of action of any bioactive compound. For analogues of this compound, in vitro studies on related cyclic ketone structures suggest several potential enzymatic and signaling pathway targets.

Enzyme Inhibition:

A significant area of investigation for cyclic ketone derivatives has been their ability to inhibit enzymes involved in inflammation and cancer. For instance, certain diarylpentanoids incorporating a cyclohexanone moiety have demonstrated inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. mdpi.comnih.gov Similarly, some 2-cyclopentyloxyanisole derivatives, which feature a cyclic ketone, have shown inhibitory activity against not only COX-2 but also phosphodiesterase 4B (PDE4B) and tumor necrosis factor-α (TNF-α). nih.gov These findings suggest that analogues of this compound, with their diketone functionality within a flexible seven-membered ring, could potentially interact with the active sites of such enzymes. The propanoyl side chain could offer additional interaction points, potentially influencing both potency and selectivity.

Modulation of Signaling Pathways:

Beyond direct enzyme inhibition, cyclic ketone derivatives have been shown to modulate critical cellular signaling pathways. Spiro(lactone-cyclohexanone) compounds, for example, have been found to inhibit the activation of nuclear factor-kappa B (NF-κB). iiarjournals.org NF-κB is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB signaling can lead to anti-inflammatory and pro-apoptotic effects. The electrophilic nature of the dicarbonyl system in this compound analogues could potentially allow for interaction with nucleophilic residues in proteins that are key components of the NF-κB pathway.

Anticancer Activity:

Several studies have highlighted the in vitro anticancer potential of various cycloalkanone derivatives. For example, a range of cyclopentanone (B42830) derivatives have demonstrated cytotoxic activity against murine leukemia L1210 cells. nih.gov Furthermore, spiro(lactone-cyclohexanone) compounds have exhibited anti-proliferative and cytotoxic properties in human leukemia cell lines. iiarjournals.org The cytotoxic effects of these compounds are often linked to the induction of apoptosis. While the precise molecular targets responsible for these anticancer effects are not always fully elucidated, they are often associated with the modulation of cell cycle progression and the induction of programmed cell death pathways.

The following table summarizes the potential cellular targets for analogues of this compound based on studies of structurally related compounds.

| Compound Class | Potential Cellular Target(s) | Observed In Vitro Effect(s) |

| Diarylpentanoids (with cyclohexanone) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| 2-Cyclopentyloxyanisole derivatives | COX-2, PDE4B, TNF-α | Anti-inflammatory, Antitumor |

| Spiro(lactone-cyclohexanone)s | NF-κB signaling pathway | Anti-proliferative, Cytotoxic, Pro-apoptotic |

| Cyclopentanone derivatives | Not specified | Cytotoxic |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies would systematically explore how modifications to the cycloheptanone ring, the propanoyl side chain, and the dicarbonyl functionality impact their in vitro effects.

Derivatization and Modification Strategies for Enhanced In Vitro Activity

Based on the activities observed in related cyclic ketones, several derivatization strategies can be proposed to enhance the in vitro activity of this compound analogues.

Modification of the Cycloheptane (B1346806) Ring: The size and conformation of the cycloheptane ring can influence how the molecule fits into the binding pocket of a biological target. Introducing substituents on the ring could modulate its lipophilicity, steric profile, and electronic properties. For instance, in a series of 2-cyclopentyloxyanisole derivatives, the cyclohexanone analogue displayed greater antitumor activity compared to the cyclopentanone and cycloheptanone counterparts, suggesting that ring size is a critical determinant of activity. nih.gov

Alterations to the Propanoyl Side Chain: The propanoyl side chain offers a key point for modification. Varying the length of the alkyl chain, introducing branching, or incorporating aromatic or heterocyclic moieties could lead to enhanced interactions with the target protein. SAR studies on diarylpentanoids have shown that the nature of the substituents on the aromatic rings significantly influences their antibacterial and anti-inflammatory properties. mdpi.com

Functionalization of the Dicarbonyl Group: The 1,2-diketone moiety is a reactive pharmacophore. Modifications here could influence the compound's electrophilicity and its ability to form covalent or non-covalent interactions with target proteins. For example, conversion of one of the ketones to an oxime or a hydrazone could alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to a change in biological activity.

A hypothetical table of derivatization strategies and their expected impact on in vitro activity is presented below.

| Modification Site | Derivatization Strategy | Potential Impact on In Vitro Activity |

| Cycloheptane Ring | Introduction of alkyl or aryl substituents | Altered lipophilicity and steric interactions, potentially improving target binding. |

| Ring contraction or expansion | Modification of conformational flexibility, influencing fit within a binding site. | |

| Propanoyl Side Chain | Variation of alkyl chain length | Optimization of hydrophobic interactions. |

| Introduction of aromatic/heterocyclic rings | Potential for π-π stacking or additional hydrogen bonding interactions. | |

| Dicarbonyl Group | Conversion to enol ethers or enol esters | Modulation of electrophilicity and reactivity. |

| Formation of oximes or hydrazones | Altered hydrogen bonding capacity and potential for new interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org For this compound analogues, a QSAR study would be invaluable for predicting the activity of novel derivatives and for guiding the design of more potent compounds.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined in vitro biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges, dipole moment), and topological indices, would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

For example, a QSAR study on cyclohexane-1,3-dione derivatives as potential agents for non-small-cell lung cancer (NSCLC) successfully identified key molecular descriptors that influence their biological activity. acs.org A similar approach could be applied to this compound analogues to elucidate the structural requirements for a desired in vitro effect.

Pharmacophore Development Based on In Vitro Data

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its biological response. nih.gov Based on the in vitro activity data of a set of active this compound analogues, a pharmacophore model can be developed.

This model would typically consist of features such as:

Hydrogen Bond Acceptors: The oxygen atoms of the dicarbonyl group are likely to act as hydrogen bond acceptors.

Hydrogen Bond Donors: Depending on the derivatization, introduced functional groups like hydroxyl or amine groups could act as hydrogen bond donors.

Hydrophobic Regions: The cycloheptane ring and the alkyl part of the propanoyl side chain would constitute hydrophobic regions.

Aromatic Rings: If aromatic moieties are introduced through derivatization, they would be represented as aromatic features in the pharmacophore model.

Once developed and validated, this pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the potential for similar in vitro biological activity. For instance, pharmacophore models have been successfully used to identify novel farnesoid X receptor (FXR) agonists from a series of isoxazole derivatives. mdpi.com This highlights the utility of pharmacophore modeling in hit identification and lead optimization.

Derivatization Strategies and Synthetic Applications of 2 Propanoylcycloheptan 1 One

Functionalization of the Cycloheptanone (B156872) Ring System

The cycloheptanone ring of 2-propanoylcycloheptan-1-one possesses reactive α-positions that are amenable to a variety of chemical transformations. These modifications can introduce new functional groups and stereocenters, significantly increasing the molecular complexity.

Alpha-Alkylation and Acylation Reactions

The carbon atoms adjacent to the ketone group on the cycloheptanone ring (α-carbons) are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides and acyl chlorides, in α-alkylation and α-acylation reactions, respectively. These reactions are fundamental for forming new carbon-carbon bonds. libretexts.org

The regioselectivity of these reactions can be controlled by the choice of base and reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically leads to the formation of the kinetic enolate, resulting in substitution at the less substituted α-carbon. youtube.com Conversely, thermodynamic conditions, often employing a weaker base at higher temperatures, favor the formation of the more substituted and thermodynamically more stable enolate.

Table 1: Examples of Alpha-Alkylation and Acylation Reactions of this compound

| Electrophile | Reagent/Conditions | Product |

| Methyl iodide (CH₃I) | 1. LDA, THF, -78 °C; 2. CH₃I | 2-Methyl-7-propanoylcycloheptan-1-one |

| Benzyl bromide (BnBr) | 1. NaH, THF, rt; 2. BnBr | 2-Benzyl-7-propanoylcycloheptan-1-one |

| Acetyl chloride (CH₃COCl) | 1. NaH, THF, rt; 2. CH₃COCl | 2-Acetyl-7-propanoylcycloheptan-1-one |

| Ethyl chloroformate (ClCO₂Et) | 1. LDA, THF, -78 °C; 2. ClCO₂Et | Ethyl 2-oxo-1-propanoylcycloheptane-1-carboxylate |

This table presents hypothetical examples based on general reactivity principles of β-diketones.

Stereoselective Functionalization of the Ring

The introduction of substituents on the cycloheptanone ring can create new stereocenters. Achieving control over the stereochemistry of these newly formed centers is a significant goal in modern organic synthesis. Stereoselective functionalization can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

For instance, enantioselective alkylation of the enolate can be accomplished using a chiral phase-transfer catalyst or by forming a chiral enamine which then reacts with an electrophile. ucla.edu Diastereoselective reactions can be achieved when a pre-existing stereocenter on the molecule directs the approach of the incoming electrophile. While specific examples for this compound are not extensively documented, the principles of stereoselective synthesis of cycloheptanone derivatives are well-established. nih.gov

Modifications at the Propanoyl Moiety

The propanoyl group offers additional sites for chemical modification, including the ketone functionality and the propyl side chain. These transformations further expand the synthetic utility of this compound.

Transformation of the Ketone Functionality

The ketone of the propanoyl group can undergo a wide array of reactions characteristic of carbonyl compounds. These include reduction to an alcohol, conversion to an imine or enamine, and protection as a ketal. The selective transformation of this ketone in the presence of the cycloheptanone carbonyl can be challenging and may require the use of chemoselective reagents or a protection-deprotection strategy.

Table 2: Representative Transformations of the Propanoyl Ketone

| Reaction | Reagents/Conditions | Product |

| Reduction | NaBH₄, MeOH | 2-(1-Hydroxypropyl)cycloheptan-1-one |

| Reductive Amination | R-NH₂, NaBH₃CN | 2-(1-(Alkylamino)propyl)cycloheptan-1-one |

| Ketalization | Ethylene glycol, p-TsOH, Toluene | 2-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)cycloheptan-1-one |

| Wittig Reaction | Ph₃P=CH₂, THF | 2-(1-Isopropenyl)cycloheptan-1-one |

This table presents hypothetical examples based on general reactivity principles of ketones.

Reactions Involving the Propyl Side Chain

The methyl and methylene (B1212753) groups of the propyl side chain can also be functionalized, although they are generally less reactive than the α-positions of the cycloheptanone ring. Under certain conditions, such as radical halogenation, it is possible to introduce functionality at these positions. However, such reactions often lack selectivity. More controlled functionalization can be achieved after transformation of the ketone, for example, via reactions of an enol ether or enamine derived from the propanoyl ketone.

Synthetic Utility of this compound as a Building Block

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. The 1,3-dicarbonyl moiety is a classic synthon for the construction of various five- and six-membered heterocycles.

For example, condensation reactions with hydrazine (B178648) and its derivatives can yield pyrazole (B372694) derivatives. rsc.org Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles, and amidines can be used to construct pyrimidine (B1678525) rings. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceutical agents. The specific substitution pattern of the resulting heterocycle can be influenced by the reaction conditions and the substituents on both the this compound derivative and the reaction partner.

The ability to functionalize both the cycloheptanone ring and the propanoyl side chain provides a powerful tool for creating a library of diverse compounds from a single starting material, highlighting the synthetic importance of this compound.

Annulation Reactions for Polycyclic Systems

The fusion of new rings onto an existing molecular framework, a process known as annulation, is a cornerstone of synthetic organic chemistry for the construction of complex polycyclic systems. For this compound, which belongs to the class of 2-acylcycloalkanones, the Robinson annulation is a particularly powerful and widely employed strategy for the formation of a new six-membered ring.

The Robinson annulation is a tandem reaction that sequentially involves a Michael addition and an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com The process is typically initiated by treating the 2-acylcycloalkanone with a base to generate an enolate. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK). wikipedia.orgjuniperpublishers.com This conjugate addition leads to the formation of a 1,5-dicarbonyl intermediate.

Under the reaction conditions, this intermediate undergoes a subsequent intramolecular aldol condensation. A new enolate is formed, which then attacks the other carbonyl group within the same molecule to form a six-membered ring. masterorganicchemistry.com The resulting β-hydroxy ketone readily undergoes dehydration to yield a thermodynamically stable α,β-unsaturated ketone fused to the original cycloheptanone ring. wikipedia.orgmasterorganicchemistry.com

The general mechanism for the Robinson annulation of a 2-acylcycloalkanone is depicted below:

| Step | Description | Intermediate |

| 1 | Enolate Formation: A base abstracts an acidic α-proton from the 2-acylcycloalkanone to form a nucleophilic enolate. | Enolate of the 2-acylcycloalkanone |

| 2 | Michael Addition: The enolate attacks the β-carbon of an α,β-unsaturated ketone (e.g., methyl vinyl ketone). | 1,5-Dicarbonyl intermediate |

| 3 | Intramolecular Aldol Addition: A new enolate is formed, which then attacks the cycloalkanone carbonyl group to form a six-membered ring. | Bicyclic β-hydroxy ketone |

| 4 | Dehydration: The β-hydroxy ketone eliminates a molecule of water to form the final α,β-unsaturated ketone product. | Fused polycyclic enone |

While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous 2-acylcycloalkanones. For instance, the reaction of 2-acetylcyclohexanone (B32800) with methyl vinyl ketone is a classic example that yields a bicyclo[4.4.0]decenone system. wikipedia.org

A notable variation of the Robinson annulation is the Wichterle reaction, which employs 1,3-dichloro-cis-2-butene as the Michael acceptor instead of methyl vinyl ketone. This alternative is particularly useful for avoiding polymerization side reactions that can occur with MVK. wikipedia.org The application of these methods to this compound would be expected to yield fused bicyclic systems with a cycloheptane (B1346806) ring, providing access to a variety of complex polycyclic architectures that are of interest in natural product synthesis and medicinal chemistry. For example, the Wieland-Miescher ketone, a product of a Robinson annulation, has been instrumental in the synthesis of steroids. wikipedia.org

Applications in Heterocycle Synthesis

The 1,3-dicarbonyl moiety, which is in tautomeric equilibrium with the 2-acylcycloalkanone structure of this compound, is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These reactions typically involve condensation with a binucleophilic reagent, leading to the formation of stable five- or six-membered heterocyclic rings.

Synthesis of Pyrazoles:

The Knorr pyrazole synthesis is a well-established method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. The reaction proceeds via the condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of various substituents on the nitrogen atom of the pyrazole ring.

| Reagent | Heterocyclic Product | General Reaction Scheme |

| Hydrazine (H₂NNH₂) | Pyrazole | 1,3-Diketone + Hydrazine → Pyrazole + 2 H₂O |

| Hydroxylamine (H₂NOH) | Isoxazole (B147169) | 1,3-Diketone + Hydroxylamine → Isoxazole + 2 H₂O |

| Urea (B33335) (H₂NCONH₂) | Pyrimidine (pyrimidinone) | 1,3-Diketone + Urea → Pyrimidinone + 2 H₂O |

| Amidine (R-C(NH)NH₂) | Pyrimidine | 1,3-Diketone + Amidine → Substituted Pyrimidine + 2 H₂O |

| o-Aminoaryl ketone | Quinoline (B57606) | 1,3-Diketone + o-Aminoaryl ketone → Substituted Quinoline + 2 H₂O |

Synthesis of Isoxazoles:

Analogous to pyrazole synthesis, the reaction of this compound with hydroxylamine hydrochloride is expected to yield a fused isoxazole. The reaction mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by cyclization and dehydration to form the isoxazole ring.

Synthesis of Pyrimidines:

Pyrimidines can be synthesized from 1,3-dicarbonyl compounds by condensation with reagents containing an N-C-N fragment, such as urea, thiourea, or amidines. For example, the reaction of this compound with urea would lead to the formation of a cyclohepta[d]pyrimidin-4(1H)-one derivative. The reaction with amidines can be used to introduce a variety of substituents at the 2-position of the pyrimidine ring.

Synthesis of Quinolines:

The Friedländer annulation is a widely used method for the synthesis of quinolines, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a 1,3-diketone. In the context of this compound, its reaction with an o-aminoaryl ketone would be expected to yield a polycyclic system containing a fused quinoline ring. This reaction is typically catalyzed by an acid or a base.

Advanced Analytical Methodologies for Complex Systems Containing 2 Propanoylcycloheptan 1 One

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography remains the cornerstone for the separation and purification of 2-Propanoylcycloheptan-1-one from reaction mixtures, natural extracts, or biological samples. The selection of a specific chromatographic technique is dictated by the sample's complexity, the required purity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis of β-diketones. However, the analysis of underivatized β-diketones on conventional HPLC stationary phases often presents significant challenges, primarily due to poor peak shapes and inadequate resolution. This issue is largely attributed to the interaction of the diketone moiety with the stationary phase.

To overcome these challenges, mixed-mode stationary phases have been successfully implemented. For instance, a mixed-mode reversed-phase/strong anion exchange column can yield excellent peak shapes for underivatized β-diketones using conventional mobile phases, such as a gradient of methanol (B129727) and 0.1% aqueous trifluoroacetic acid (TFA). Elevated column temperatures, for example at 55°C, have been shown to further optimize separation.

UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter run times, often achieving complete separation in under three minutes. researchgate.net These benefits stem from the use of columns packed with sub-2 µm particles, which enhances separation efficiency. researchgate.net The development of a UHPLC method for a compound like this compound would involve the optimization of several key parameters to achieve baseline separation from impurities and related compounds.

Table 1: Illustrative HPLC/UHPLC Method Parameters for β-Diketone Analysis

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column | Mixed-mode C18/Anion Exchange (e.g., Primesep B) | Sub-2 µm C18 (e.g., Acquity UPLC BEH C18) |

| Particle Size | 5 µm | < 2 µm |

| Mobile Phase | Gradient of Methanol and 0.1% TFA in Water | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.5 - 0.7 mL/min |

| Column Temp. | 55°C | 40 - 60°C |

| Detection | UV/Vis (e.g., 254 nm) or Photo-Diode Array (PDA) | Photo-Diode Array (PDA) |

| Analysis Time | 10-20 min | < 5 min |